

# molecular weight of N-(Azido-peg4)-n-bis(peg4-acid)

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## Compound of Interest

Compound Name: N-(Azido-peg4)-n-bis(peg4-acid)

Cat. No.: B15543689

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An In-depth Technical Guide to **N-(Azido-peg4)-n-bis(peg4-acid)**

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **N-(Azido-peg4)-n-bis(peg4-acid)**, a heterobifunctional, branched PEG linker crucial for advanced bioconjugation and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

## Core Properties and Specifications

**N-(Azido-peg4)-n-bis(peg4-acid)** is a versatile chemical tool featuring a central azide ( $N_3$ ) group and two terminal carboxylic acid ( $-COOH$ ) groups, each separated by polyethylene glycol (PEG4) spacers. This trifunctional architecture allows for sequential or orthogonal conjugation strategies, making it highly valuable in drug development and chemical biology.

## Quantitative Data Summary

The key quantitative specifications for **N-(Azido-peg4)-n-bis(peg4-acid)** are summarized below.

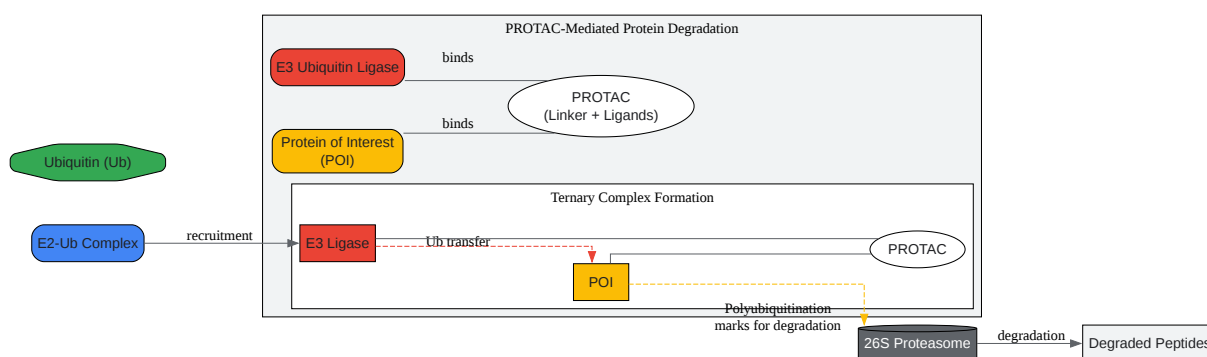
Property	Value	Citations
Molecular Weight	786.9 g/mol	[1][2][3]
Molecular Formula	C <sub>33</sub> H <sub>62</sub> N <sub>4</sub> O <sub>17</sub>	[1][2][3]
CAS Number	2771424-45-2 or 2093152-80-6	[1][2][3]
Purity	Typically >96% or ≥98%	[1][2][3]
Structure	3-arm branched PEG linker	[3]
Solubility	Soluble in Water, DMSO, DCM, DMF	[3]
Storage Condition	-20°C, desiccated and protected from light	[3][4]

## Chemical Functionality and Applications

The unique structure of this linker dictates its primary applications.

- Azide Group (-N<sub>3</sub>):** The azide moiety is a key functional group for "click chemistry." It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups to form a stable triazole linkage.[3][5]
- Carboxylic Acid Groups (-COOH):** The two terminal carboxylic acids can be activated to react with primary amines (-NH<sub>2</sub>) on biomolecules (e.g., lysine residues on proteins) to form stable amide bonds.[2][3] This reaction is typically mediated by carbodiimide chemistry, such as using EDC and N-hydroxysuccinimide (NHS).[2][3][6]

This dual functionality makes it an ideal linker for constructing PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][6][7]



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PROTAC Mechanism of Action.

## Experimental Protocols

The following are generalized protocols for the two key reactions involving this linker. Note: These are starting points and must be optimized for specific molecules and applications.

### Protocol 1: Amide Coupling via EDC/NHS Chemistry

This two-step protocol describes the conjugation of one of the linker's carboxylic acid groups to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

- **N-(Azido-peg4)-n-bis(peg4-acid)**

- Amine-containing molecule
- Activation Buffer: 0.1 M MES, pH 4.5-6.0[4][5]
- Coupling Buffer: PBS (phosphate-buffered saline), pH 7.2-8.0[4][5]
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Solution: 1 M Tris-HCl pH 8.5 or 1 M hydroxylamine
- Anhydrous DMSO or DMF

#### Procedure:

- Reagent Preparation:
  - Equilibrate all reagents to room temperature before use.[2][4]
  - Prepare a stock solution of the PEG linker in anhydrous DMSO or DMF (e.g., 10 mg/mL). [2]
  - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each).[8] EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[9]
- Activation of Carboxylic Acid:
  - In a reaction tube, dissolve the PEG linker in Activation Buffer.
  - Add a 5-10 fold molar excess of both EDC and Sulfo-NHS to the linker solution. The use of Sulfo-NHS creates a more stable amine-reactive intermediate, increasing coupling efficiency.[5][9]
  - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[9][10]
- Conjugation to Amine-Containing Molecule:

- Dissolve your amine-containing molecule in the Coupling Buffer.
- Immediately add the activated linker solution to the amine-containing molecule solution. The reaction with primary amines is most efficient at pH 7.2-8.0.[\[2\]](#)[\[5\]](#)
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[\[9\]](#)
- Quenching and Purification:
  - Quench any unreacted NHS-activated linker by adding the Quenching Solution and incubating for 30 minutes.[\[2\]](#)[\[11\]](#)
  - Purify the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or HPLC to remove excess reagents and byproducts.

## Protocol 2: Azide-Alkyne Click Chemistry

This protocol outlines the conjugation of the azide group, typically after the amide coupling has been performed.

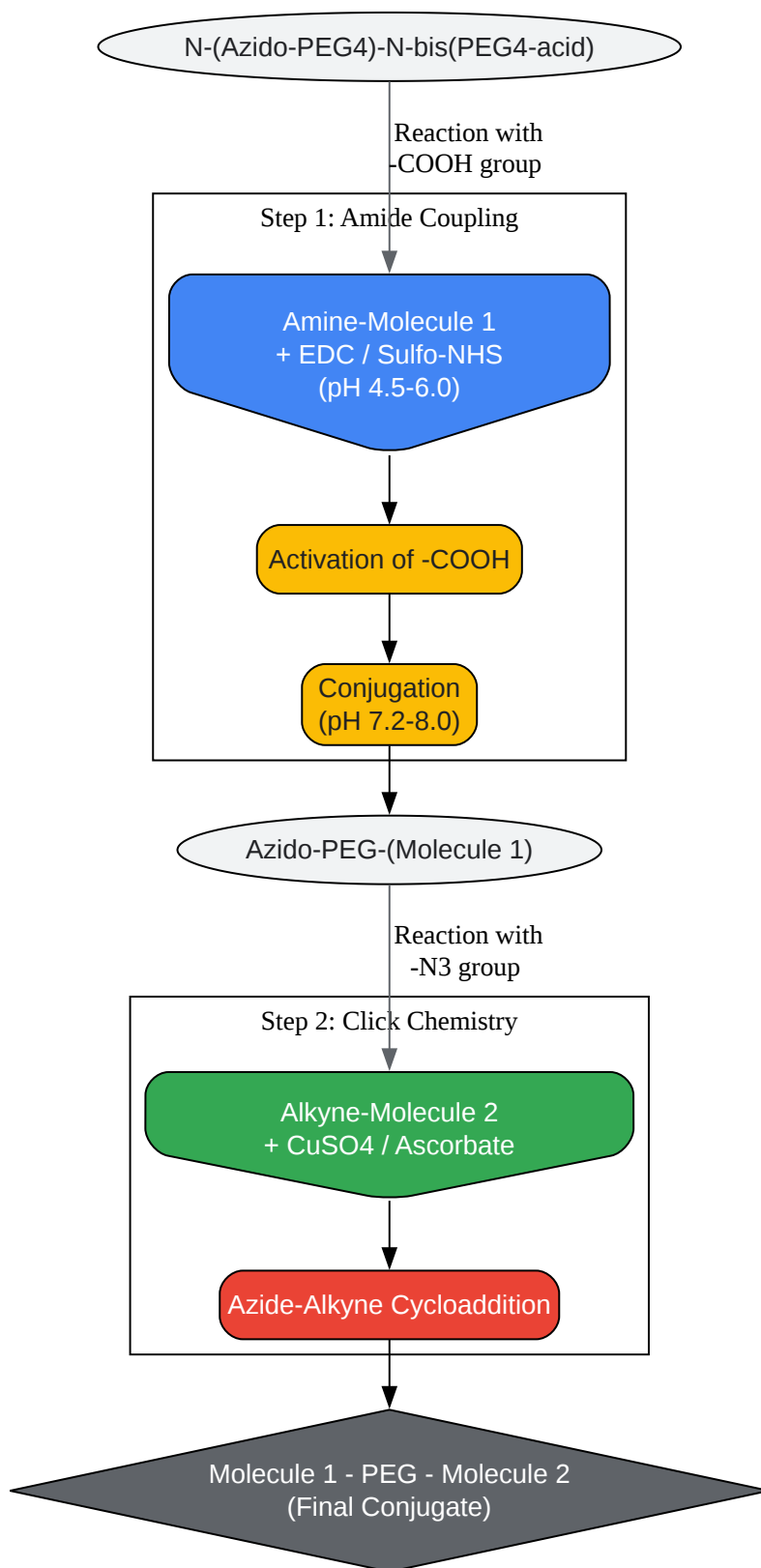
Materials:

- Azide-functionalized molecule (from Protocol 1)
- Alkyne-containing molecule
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium Ascorbate (or other reducing agent like THPTA)
- Solvent (e.g., PBS/t-butanol mixture, DMSO)

Procedure:

- Dissolve the azide-functionalized molecule and a slight molar excess (e.g., 1.1-1.5 equivalents) of the alkyne-containing molecule in the chosen solvent system.

- In a separate tube, prepare a fresh solution of the copper catalyst. Add  $\text{CuSO}_4$  (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.5-1.0 equivalents).
- Add the catalyst solution to the reaction mixture containing the azide and alkyne.
- Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
- Once the reaction is complete, purify the product using chromatography or other suitable methods to remove the copper catalyst and unreacted starting materials.



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Sequential Conjugation Workflow.

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